

Characterization of N-Boc-N-bis(PEG3-acid) by NMR and mass spectrometry

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Compound of Interest

Compound Name: N-Boc-N-bis(PEG3-acid)

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Characterization of N-Boc-N-bis(PEG3-acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of **N-Boc-N-bis(PEG3-acid)**, a branched polyethylene glycol (PEG) linker, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document offers detailed experimental protocols and data interpretation to support researchers in the fields of drug delivery, bioconjugation, and materials science.

Introduction to N-Boc-N-bis(PEG3-acid)

N-Boc-N-bis(PEG3-acid) is a heterobifunctional linker molecule featuring a Boc-protected amine and two terminal carboxylic acid groups. The PEG chains enhance solubility and biocompatibility, making it a valuable tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine for further functionalization, while the carboxylic acid groups allow for conjugation to amine-containing molecules.

Molecular Structure:



Figure 1: Chemical Structure of N-Boc-N-bis(PEG3-acid).

Physicochemical Properties

A summary of the key physicochemical properties of **N-Boc-N-bis(PEG3-acid)** is provided below.

Property	Value	Source
Molecular Formula	C31H60N2O15	[1][2][3]
Molecular Weight	700.8 g/mol	[1][2][3]
CAS Number	2055042-61-8	[1][2][3]
Purity	Typically >95%	[1][3]
Appearance	White to off-white solid or oil	
Solubility	Soluble in water, DMSO, DMF	_
Storage	-20°C	[1]

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **N-Boc-N-bis(PEG3-acid)**. Below are the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.5-6.0	br s	1H	-NH- (Boc)
~3.75	t	4H	-O-CH2-CH2-COOH
~3.65	m	32H	PEG backbone (-O- CH2-CH2-O-)
~3.55	t	4H	-CH ₂ -N-
~3.30	q	2H	-CH ₂ -NH-Boc
~2.75	t	4H	-N-(CH2-CH2-O-)2
~2.50	t	4H	-CH ₂ -COOH
1.44	S	9H	-C(CH ₃) ₃ (Вос)

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~173	-СООН
~156	-C=O (Boc)
~79	-C(CH ₃) ₃ (Boc)
~70-71	PEG backbone (-O-CH2-CH2-O-)
~67	-O-CH ₂ -CH ₂ -COOH
~53	-N-(CH ₂ -CH ₂ -O-) ₂
~40	-CH ₂ -NH-Boc
~35	-CH ₂ -COOH
~28	-C(CH ₃) ₃ (Boc)

Mass Spectrometric Characterization



Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and purity of PEGylated compounds.

Predicted Mass Spectrometry Data

m/z	lon
701.41	[M+H] ⁺
723.39	[M+Na] ⁺
739.36	[M+K] ⁺
601.36	[M-Boc+H]+
545.30	[M-Boc-C ₄ H ₈ +H] ⁺

^{*}M refers to the neutral molecule N-Boc-N-bis(PEG3-acid).

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of **N-Boc-N-bis(PEG3-acid)**. Instrument parameters may need to be optimized for specific systems.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of N-Boc-N-bis(PEG3-acid) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of -1 to 12 ppm.
 - Use a 30° pulse width.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.



- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

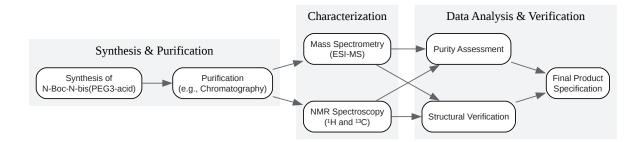
- Sample Preparation: Prepare a 1 mg/mL stock solution of N-Boc-N-bis(PEG3-acid) in a suitable solvent (e.g., water, methanol, or acetonitrile). Dilute the stock solution to a final concentration of 1-10 μg/mL in an appropriate mobile phase, often containing a small amount of formic acid (0.1%) for positive ion mode.
- Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- ESI-MS Acquisition:
 - Infuse the sample directly or via liquid chromatography (LC).
 - Operate in positive ion mode.
 - Set the capillary voltage to 3-4 kV.
 - Optimize the source temperature and gas flow rates.
 - Acquire data over a mass range that includes the expected molecular ions and fragments (e.g., m/z 100-1000).



• Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]+, [M+Na]+, [M+K]+) and any significant fragment ions.

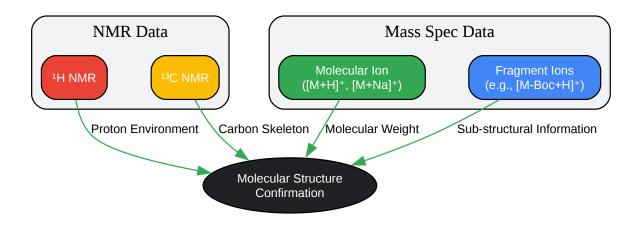
Workflow and Data Analysis Diagram

The following diagrams illustrate the characterization workflow and the logical relationship of the analytical data.



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Figure 2: Analytical workflow for the characterization of N-Boc-N-bis(PEG3-acid).



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Figure 3: Logical relationship of analytical data for structural confirmation.



This guide provides a comprehensive framework for the characterization of **N-Boc-N-bis(PEG3-acid)**. For further details, it is recommended to consult the certificate of analysis from the supplier and relevant scientific literature on the characterization of PEGylated molecules.

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